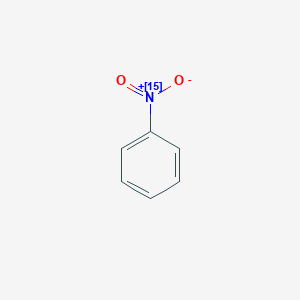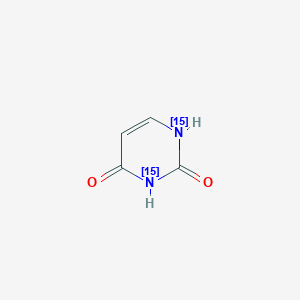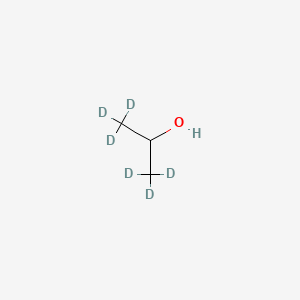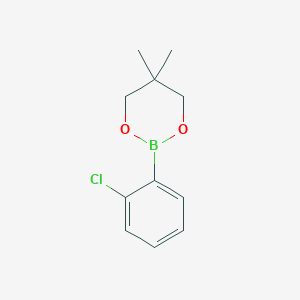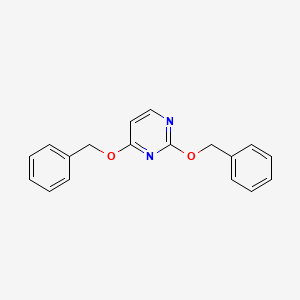
Methyl 2-chloro-6-methoxynicotinate
概要
説明
Methyl 2-chloro-6-methoxynicotinate (MCMN) is a synthetic compound that has been used in research for a variety of applications. It is an important intermediate in the synthesis of several compounds, and has been investigated for its potential use in the development of new drugs. MCMN has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
Synthesis and Building Blocks in Organic Chemistry
Methyl 2-chloro-6-methoxynicotinate has been utilized in the synthesis of various organic compounds. For instance, Jeges et al. (2011) reported the first synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones. This synthesis involved microwave-induced regioselective methoxylation and esterification, showing the compound's utility in creating complex organic structures (Jeges et al., 2011).
Herbicide Metabolism and Environmental Impact
Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides, including compounds structurally similar to this compound, in human and rat liver microsomes. Their findings contribute to understanding the environmental and biological impact of such herbicides, indicating the importance of metabolic pathways in their degradation (Coleman et al., 2000).
Photodimerization Reactions
Sakamoto et al. (2002) explored the photochemical reactions of 2-alkoxynicotinic acid alkyl esters, closely related to this compound. Their research focused on understanding the formation of cage-type photodimers, which has implications in photophysics and photochemistry (Sakamoto et al., 2002).
Therapeutic Compound Synthesis
Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, a derivative related to this compound. This compound is an intermediate in creating non-steroidal anti-inflammatory agents, highlighting its role in pharmaceutical synthesis (Xu & He, 2010).
作用機序
Mode of Action
The mode of action of Methyl 2-chloro-6-methoxynicotinate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level are areas of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.37 (iLOGP) and 1.97 (XLOGP3) . These properties could impact the bioavailability of the compound in the body.
生化学分析
Biochemical Properties
Methyl 2-chloro-6-methoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound can inhibit the activity of certain NAD±dependent dehydrogenases by binding to their active sites. This binding can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nicotinic acid derivatives. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound can affect the activity of nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases, leading to changes in the levels of metabolites involved in energy production and oxidative stress response .
特性
IUPAC Name |
methyl 2-chloro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMMBHZPESWUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442075 | |
| Record name | methyl 2-chloro-6-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-77-0 | |
| Record name | methyl 2-chloro-6-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
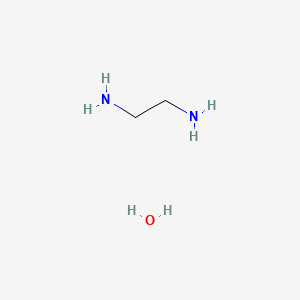
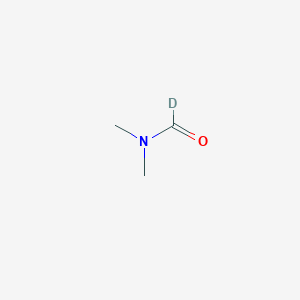
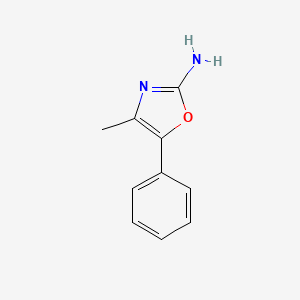

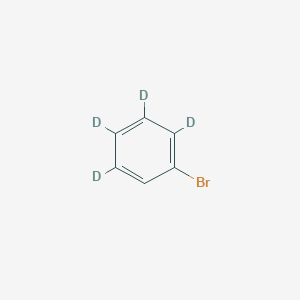
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)

